An In-depth Technical Guide to the Chemical Properties and Reactivity of the Cyanide Ion
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Cyanide Ion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of the cyanide ion (CN⁻). It is intended for a technical audience and details the ion's electronic structure, coordination chemistry, nucleophilic and redox behavior, and its significant role in both synthetic chemistry and toxicology.
Core Chemical Properties of the Cyanide Ion
The cyanide ion is a diatomic anion composed of a carbon atom triple-bonded to a nitrogen atom. This structure dictates its unique chemical characteristics.
Electronic Structure and Bonding
The cyanide ion, CN⁻, is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂), possessing a triple bond between the carbon and nitrogen atoms.[1] The negative charge is formally placed on the carbon atom, which, along with a lone pair of electrons, makes it a potent nucleophile.[1][2] The linear molecular structure arises from the sp hybridization of the carbon and nitrogen atoms.[3]
Physicochemical Data
Quantitative data for the cyanide ion and its conjugate acid, hydrogen cyanide (HCN), are summarized in the table below.
| Property | Value | Notes |
| Molar Mass | 26.018 g·mol⁻¹ | For the CN⁻ ion.[1] |
| pKa of HCN | 9.21 (at 25 °C) | Hydrogen cyanide is a weak acid in aqueous solution.[4][5] |
| Bond Dissociation Energy (H-CN) | 536 kJ·mol⁻¹ | [4] |
| C≡N Bond Length | ~1.16 Å | [4] |
| Redox Potential | Reductant | Can be oxidized by strong oxidizing agents like Cl₂, ClO⁻, and H₂O₂.[1] |
Reactivity of the Cyanide Ion
The reactivity of the cyanide ion is multifaceted, encompassing roles as a potent nucleophile, a versatile ligand in coordination chemistry, and a participant in redox reactions.
Nucleophilicity in Organic Synthesis
Due to the negative charge and lone pair on the carbon atom, the cyanide ion is an excellent nucleophile.[1][2][6] This property is extensively utilized in organic synthesis to form new carbon-carbon bonds, thereby extending carbon chains.[1][7]
Nucleophilic Substitution: Cyanide readily participates in Sₙ1 and Sₙ2 reactions, displacing halide ions from alkyl halides to form nitriles.[1][2] This reaction is a cornerstone of organic synthesis for introducing a cyano group.[8]
Nucleophilic Addition: The cyanide ion adds to the carbonyl group of aldehydes and ketones to form cyanohydrins.[9][10] This reaction is reversible and base-catalyzed.[11] Cyanohydrins are valuable synthetic intermediates that can be further converted into α-hydroxy acids and β-aminoalcohols.[9]
Coordination Chemistry and Ligand Field Theory
The cyanide ion is a powerful ligand, forming stable complexes with a wide range of transition metals, a property that is central to its industrial applications and its toxicity.[1][12]
Ligand Properties: Cyanide is a small, highly basic ligand that can saturate the coordination sphere of metal ions.[13] It can act as a σ-donor and a π-acceptor, which allows it to stabilize metals in various oxidation states.[14] While traditionally considered a strong-field ligand that typically leads to low-spin complexes, some exceptions exist, such as in the case of [Cr(CN)₅]³⁻ where it appears to act as a weak-field ligand due to ligand-ligand electrostatic repulsion.[15][16][17]
Bridging Ligand: The ambidentate nature of the cyanide ion, with basicity at both the carbon and nitrogen ends, allows it to act as a bridging ligand between two metal centers (M-C≡N-M').[12][13] This property is fundamental to the structure of coordination polymers like Prussian blue.[12]
Redox Chemistry
The cyanide ion can act as a reductant and is susceptible to oxidation by strong oxidizing agents.[1] This reactivity is harnessed in industrial processes for the detoxification of cyanide-containing waste streams, where oxidants like chlorine, hypochlorite, or hydrogen peroxide are used to convert cyanide to the less toxic cyanate ion (OCN⁻) or ultimately to carbon dioxide and nitrogen.[1]
Role in Toxicology: Inhibition of Cytochrome c Oxidase
The high toxicity of the cyanide ion is a direct consequence of its chemical reactivity, specifically its high affinity for certain metal ions in biological systems.[1]
Mechanism of Action
Cyanide is a potent inhibitor of the enzyme cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][11] It binds with high affinity to the ferric (Fe³⁺) ion in the heme a₃-Cu₈ binuclear center of the enzyme.[11][18] This binding event blocks the final step of electron transport, which is the transfer of electrons to oxygen. Consequently, aerobic respiration is halted, leading to a rapid cessation of ATP production and subsequent cell death.[1][11]
Caption: Inhibition of Cytochrome c Oxidase by Cyanide.
Experimental Protocols
Detailed methodologies for key experiments involving the cyanide ion are provided below. Caution: Cyanide and its derivatives are extremely toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Synthesis of a Nitrile via Sₙ2 Reaction
This protocol describes the synthesis of butanenitrile from 1-bromopropane.
Reactants:
-
1-Bromopropane
-
Potassium Cyanide (KCN)
-
Ethanol (as solvent)[19]
Procedure:
-
Set up a round-bottom flask with a reflux condenser in a heating mantle.
-
Dissolve potassium cyanide in ethanol in the flask.
-
Add 1-bromopropane to the solution.
-
Heat the mixture under reflux for a suitable period (typically several hours), monitoring the reaction progress by TLC or GC.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated potassium bromide and wash the solid with a small amount of ethanol.[15]
-
The filtrate contains the product, butanenitrile. The solvent can be removed by distillation, and the product purified by fractional distillation.
Caption: Workflow for Nitrile Synthesis via Sₙ2 Reaction.
Formation of a Cyanohydrin
This protocol describes the formation of acetone cyanohydrin.
Reactants:
-
Acetone
-
Sodium Cyanide (NaCN)
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl Ether (for extraction)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer and thermometer, place a solution of sodium cyanide in water and acetone.
-
Cool the flask in an ice bath with vigorous stirring.
-
Slowly add sulfuric acid while maintaining the temperature between 10°C and 20°C. The acid reacts with NaCN to generate HCN in situ.
-
After the addition is complete, continue stirring for a short period.
-
Separate the organic layer (if one forms) and filter the remaining mixture to remove sodium bisulfate.
-
Extract the aqueous filtrate with diethyl ether.
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvents by distillation.
-
Purify the resulting acetone cyanohydrin by vacuum distillation.
Determination of Enzyme Inhibition Kinetics
This protocol outlines a general workflow for determining the kinetic parameters of enzyme inhibition by cyanide.
Materials:
-
Purified enzyme (e.g., cytochrome c oxidase)
-
Substrate for the enzyme
-
Buffer solution
-
Cyanide stock solution (as inhibitor)
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Measure Uninhibited Enzyme Activity:
-
Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
Use a linear plot (e.g., Lineweaver-Burk) to determine the uninhibited Vₘₐₓ and Kₘ values.
-
-
Measure Inhibited Enzyme Activity:
-
Repeat the series of kinetic measurements in the presence of a fixed concentration of cyanide.
-
Generate a new Michaelis-Menten curve and Lineweaver-Burk plot to determine the apparent Vₘₐₓ' and Kₘ' values.
-
-
Determine Inhibition Type and Kᵢ:
-
Compare the kinetic parameters (Vₘₐₓ, Kₘ) with and without the inhibitor.
-
Changes in these parameters will indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
From the changes in Kₘ or Vₘₐₓ, calculate the inhibitor constant (Kᵢ).
-
Caption: Workflow for Enzyme Inhibition Kinetic Analysis.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 8. Ch17: CN- to Cyanohydrin [chem.ucalgary.ca]
- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
